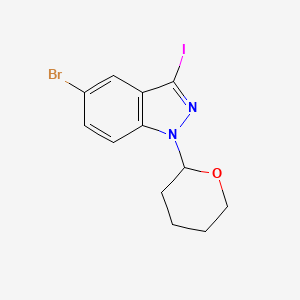

5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

CAS No.: 1380917-35-0

Cat. No.: VC2566232

Molecular Formula: C12H12BrIN2O

Molecular Weight: 407.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1380917-35-0 |

|---|---|

| Molecular Formula | C12H12BrIN2O |

| Molecular Weight | 407.04 g/mol |

| IUPAC Name | 5-bromo-3-iodo-1-(oxan-2-yl)indazole |

| Standard InChI | InChI=1S/C12H12BrIN2O/c13-8-4-5-10-9(7-8)12(14)15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2 |

| Standard InChI Key | GZSUPLKKIDJNBU-UHFFFAOYSA-N |

| SMILES | C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)I |

| Canonical SMILES | C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)I |

Introduction

Chemical Identity and Properties

Basic Information

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a crystalline compound with significant potential in medicinal chemistry and organic synthesis. The compound is characterized by its complex heterocyclic structure featuring both bromine and iodine substituents . The tetrahydropyran protecting group at the N-1 position of the indazole ring provides stability while also enabling selective reactivity in synthetic applications.

Chemical Structure and Properties

The compound possesses a well-defined chemical identity with the following properties:

The molecule contains an indazole core with bromine at the 5-position and iodine at the 3-position. The nitrogen at position 1 is substituted with a tetrahydropyran ring, which serves as a protecting group. This structural arrangement creates a compound with specific reactivity patterns that are valuable in synthetic chemistry.

Synthesis and Preparation Methods

Key Reaction Conditions

The protection of the indazole nitrogen with the tetrahydropyran group typically employs the following conditions:

-

Solvent: Dichloromethane (DCM)

-

Catalyst: Acid catalysts such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate

-

Temperature: Usually performed at 0°C for higher yields, or at room temperature for extended periods

-

Reaction time: Variable depending on temperature and reactant concentrations

The iodination step commonly utilizes reagents such as N-iodosuccinimide (NIS) or iodine with an appropriate oxidant under controlled conditions to achieve selective substitution at the 3-position.

Applications in Research and Development

Pharmaceutical Research

The indazole scaffold has established significance in pharmaceutical research, particularly in the development of kinase inhibitors. Compounds containing the 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole structure or related derivatives serve as valuable intermediates in medicinal chemistry .

Research indicates that related indazole derivatives demonstrate potential as:

-

Kinase inhibitors targeting specific enzymes involved in cellular signaling pathways

-

Potential modulators of inositol-requiring enzyme 1α (IRE1α), a key component of the unfolded protein response in mammalian cells

Role as Synthetic Intermediate

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole serves as an important synthetic intermediate due to its dual halogenation, which provides two distinct reactive sites for further functionalization:

-

The bromine at the 5-position can undergo selective cross-coupling reactions (such as Suzuki or Negishi couplings)

-

The iodine at the 3-position offers different reactivity for selective transformations

-

The N-protection with the tetrahydropyran group prevents unwanted side reactions while enabling controlled deprotection when needed

This versatility makes the compound valuable in divergent synthesis strategies for creating compound libraries for drug discovery programs.

Comparative Analysis with Structurally Related Compounds

Structural Comparisons

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole shares structural features with several related compounds, but with key differences that affect its reactivity and applications:

Functional Differences

The varying halogen substituents significantly affect the compounds' reactivity and potential applications:

-

Iodine versus fluorine at the 3-position: The iodine substituent in 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole offers greater reactivity in metal-catalyzed coupling reactions compared to the fluorine in the 3-fluoro analog, making it more versatile as a synthetic intermediate .

-

Presence versus absence of the 3-substituent: Compared to 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, the 3-iodo substituted analog provides an additional site for chemical modification, expanding its synthetic utility .

-

Indazole versus pyrazolo[3,4-c]pyridine core: While structurally similar, these core structures exhibit different electronic properties and hydrogen-bonding capabilities, affecting their behavior in biological systems and synthetic transformations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume